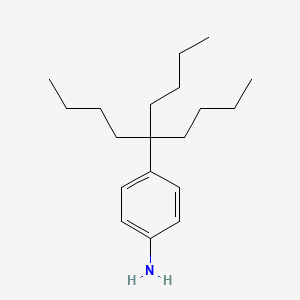
Benzenamine, 4-(1,1-dibutylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(1,1-dibutylpentyl)-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amine group (NH2) and a 4-(1,1-dibutylpentyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(1,1-dibutylpentyl)- typically involves the alkylation of aniline (benzenamine) with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where aniline reacts with 1,1-dibutylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4-(1,1-dibutylpentyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-(1,1-dibutylpentyl)- can undergo oxidation reactions to form corresponding nitro compounds or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typically used.
Major Products Formed:
Oxidation: Nitrobenzenamine, quinones
Reduction: Alkylbenzenamines, hydrocarbons
Substitution: Nitrobenzenamine, sulfonated benzenamine, halogenated benzenamine
Scientific Research Applications
Chemistry: Benzenamine, 4-(1,1-dibutylpentyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be modified to create compounds with potential therapeutic properties, such as antimicrobial and anticancer agents.
Medicine: The compound’s derivatives are investigated for their pharmacological activities. Researchers explore its potential as a lead compound for drug development, targeting specific biological pathways and molecular targets.
Industry: In the industrial sector, Benzenamine, 4-(1,1-dibutylpentyl)- is utilized in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique structure imparts desirable properties to the final products, such as improved stability and performance.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(1,1-dibutylpentyl)- depends on its specific application. In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved vary depending on the derivative and its intended use.
Comparison with Similar Compounds
Aniline (Benzenamine): The parent compound with a simpler structure, lacking the 4-(1,1-dibutylpentyl) group.
N,N-Dimethylaniline: A derivative with two methyl groups attached to the nitrogen atom.
4-Nitroaniline: An aniline derivative with a nitro group at the para position.
Uniqueness: Benzenamine, 4-(1,1-dibutylpentyl)- is unique due to the presence of the bulky 4-(1,1-dibutylpentyl) group. This structural feature can influence its reactivity, solubility, and interaction with other molecules. The compound’s distinct properties make it valuable for specific applications where other aniline derivatives may not be suitable.
Properties
CAS No. |
190070-19-0 |
|---|---|
Molecular Formula |
C19H33N |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
4-(5-butylnonan-5-yl)aniline |
InChI |
InChI=1S/C19H33N/c1-4-7-14-19(15-8-5-2,16-9-6-3)17-10-12-18(20)13-11-17/h10-13H,4-9,14-16,20H2,1-3H3 |
InChI Key |
TWKJWVBKJTVMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CCCC)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















